2-Quinolinecarboxamide, N-2-thiazolyl-, also known as N-(1,3-thiazol-2-yl)quinoline-2-carboxamide, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The molecular formula of this compound is , and it has a molecular weight of approximately 255.30 g/mol. It is classified under the category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 2-Quinolinecarboxamide, N-2-thiazolyl- typically involves the condensation of a quinoline derivative with a thiazole derivative. A common method includes the reaction of 2-aminothiazole with quinoline-2-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine, usually carried out in organic solvents like dichloromethane at room temperature.
The molecular structure of 2-Quinolinecarboxamide, N-2-thiazolyl- features a quinoline ring fused with a thiazole moiety at the nitrogen position.
Property | Value |
---|---|
CAS Number | 313687-86-4 |
Molecular Formula | C13H9N3OS |
Molecular Weight | 255.30 g/mol |
IUPAC Name | N-(1,3-thiazol-2-yl)quinoline-2-carboxamide |
InChI | InChI=1S/C13H9N3OS/c17-12(16-13-14-7-8-18-13)11... |
InChI Key | BZFYMVNNVFSVCX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=CS3 |
The compound exhibits a solubility of approximately 5.6 µg/mL at pH 7.4.
2-Quinolinecarboxamide, N-2-thiazolyl- can undergo various chemical reactions:
The mechanism of action for 2-Quinolinecarboxamide, N-2-thiazolyl- involves its interaction with specific molecular targets within cells:
The compound exhibits moderate solubility in organic solvents and can participate in various chemical transformations due to its reactive functional groups.
The compound's interactions with biological targets suggest that it may exhibit significant pharmacological effects, particularly in cancer therapy .
2-Quinolinecarboxamide, N-2-thiazolyl- has potential applications in various scientific fields:
Quinoline and thiazole represent two privileged heterocyclic scaffolds in medicinal chemistry, renowned for their versatility in interacting with biological targets. Statistically, nitrogen-containing heterocycles appear in >85% of biologically active compounds and ~60% of FDA-approved small-molecule drugs, underscoring their dominance in pharmacotherapeutics [1] [9]. The quinoline nucleus—a benzene ring fused with pyridine—provides a planar, electron-rich framework capable of intercalating into DNA or engaging in π-π stacking with enzyme active sites. Thiazole, a five-membered ring featuring sulfur and nitrogen atoms, contributes to hydrogen bonding, dipole interactions, and metabolic stability. Together, these scaffolds enable precise modulation of pharmacokinetic and pharmacodynamic properties:
The hybridization of quinoline and thiazole—exemplified by the core structure 2-Quinolinecarboxamide, N-2-thiazolyl-—creates synergistic bioactivity. The carboxamide linker (-C(O)NH-) between C2 of quinoline and N3 of thiazole enables conformational flexibility and hydrogen-bond donation/acceptance, critical for target engagement. This design mimics endogenous ligands while introducing novel steric and electronic features [1] [8].
Table 1: FDA-Approved Drugs Featuring Quinoline or Thiazole Scaffolds
Drug Name | Therapeutic Class | Key Heterocycle | Target/Indication |
---|---|---|---|
Dasatinib | Antineoplastic | Thiazole-carboxamide | BCR-ABL kinase (CML) |
Chloroquine | Antimalarial | Quinoline | Heme polymerization |
Cefdinir | Antibiotic | Thiazole | Bacterial transpeptidase |
Topotecan | Antineoplastic | Quinoline | Topoisomerase I |
Sulfathiazole | Antibacterial | Thiazole | Dihydropteroate synthase |
The rational design of quinoline-thiazole hybrids emerged in the early 2000s, fueled by advances in synthetic methodology and target-based drug discovery. Key milestones include:
Table 2: Evolution of Key Quinoline-Thiazole Hybrids
Time Period | Representative Hybrid | Synthetic Advance | Biological Target |
---|---|---|---|
2000–2010 | N-(Thiazol-2-yl)-2-thiophene carboxamide | Pharmacophore-based screening | Abl kinase (nanomolar IC₅₀) |
2010–2020 | 2-Hydroxyquinoline-4-carboxamides | p-TSA·H₂O catalysis, microwave irradiation | ALP, DNA intercalation |
2020–Present | (E/Z)-N-(4-(2-(2-(Substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | HATU-mediated amide coupling | EGFR/HER2/VEGFR-2, CDK2 |
The structural evolution of these hybrids reflects a shift toward polypharmacology. Recent candidates like 6i and 6v demonstrate multitarget inhibition:
Interactive Data: Structure-Activity Relationship (SAR) Highlights
Quinoline Substitution | Thiazole Modification | Biological Outcome |
---|---|---|
C6-Fluoro | Unsubstituted | Enhanced DNA binding |
C4-Hydroxy | C4-Methyl | ALP inhibition (↑ 5× vs. chloroquine) |
C7-Diethylamino | C5-Arylhydrazone | Vacuolar accumulation (resistance reversal) |
C2-Vinyl | Benzo-fused thiazole | Nanomolar VEGFR-2 inhibition |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8